molecular formula C11H13N3O B1358558 N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine CAS No. 921938-59-2

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine

Cat. No.: B1358558
CAS No.: 921938-59-2
M. Wt: 203.24 g/mol
InChI Key: FWMVARCHFJQGJP-UHFFFAOYSA-N
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Description

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine: is a chemical compound that features a benzylamine backbone substituted with a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.

    Reduction Products: Reduction can lead to the formation of amines or other reduced heterocycles.

    Substitution Products: Substitution reactions can produce various substituted benzylamines or oxadiazole derivatives.

Scientific Research Applications

Chemistry: N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for the development of pharmaceuticals. It may exhibit antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity .

Properties

IUPAC Name

N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMVARCHFJQGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640216
Record name N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-59-2
Record name N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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